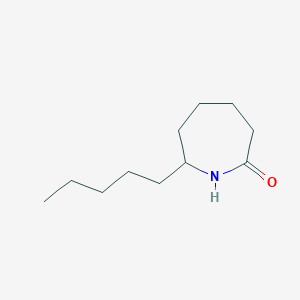

7-Pentylazepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

84460-49-1 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

7-pentylazepan-2-one |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-7-10-8-5-6-9-11(13)12-10/h10H,2-9H2,1H3,(H,12,13) |

InChI Key |

BUAVDNKUSNKBRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCCCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Pentylazepan 2 One and Analogous Azepan 2 Ones

Advanced and Emerging Synthetic Approaches

The synthesis of the azepan-2-one (B1668282) (or ε-caprolactam) skeleton, a key structural motif, has been the subject of extensive research. Modern synthetic chemistry offers several advanced routes that provide control over stereochemistry and allow for the construction of complex, functionalized lactams.

Stereoselective and Enantioselective Synthesis of Azepan-2-one Scaffolds

Achieving stereocontrol in the synthesis of seven-membered rings like azepan-2-one is a significant challenge due to their conformational flexibility. youtube.com However, several powerful strategies have emerged.

One notable approach is the Lewis acid-catalyzed (4+3) annulation reaction between donor-acceptor cyclopropanes and 2-aza-1,3-dienes. masterorganicchemistry.com This method allows for the creation of densely substituted azepan-2-ones with a high degree of diastereoselectivity. masterorganicchemistry.com By employing a suitable chiral ligand system, such as a copper(II) triflate catalyst with a trisoxazoline (Tox) ligand, this transformation can be rendered enantioselective, providing access to chiral azepan-2-one cores. masterorganicchemistry.com

Another powerful strategy involves the osmium-catalyzed tethered aminohydroxylation. This method facilitates the stereoselective installation of both a hydroxyl and an amino group across a double bond in an acyclic precursor. youtube.com The newly introduced amine can then participate in an intramolecular cyclization, such as reductive amination, to form the seven-membered azepane ring with defined stereocenters. youtube.com While demonstrated for polyhydroxyazepanes, this principle of stereocontrolled C-N bond formation is crucial for accessing enantiopure substituted azepan-2-ones. youtube.com

| Method | Catalyst/Reagent | Key Feature | Reference |

| (4+3) Annulation | Yb(OTf)₃ or Cu(OTf)₂ / (S)-CyTox | High diastereoselectivity; Enantioselective | masterorganicchemistry.com |

| Tethered Aminohydroxylation | K₂OsO₂(OH)₄ | Excellent regio- and stereocontrol of C-N bond formation | youtube.com |

Functionalization of Pre-formed Azepane Ring Systems to Yield Azepan-2-ones

Instead of building the ring from acyclic precursors, another strategy involves modifying existing ring systems. Ring-closing metathesis (RCM) has proven to be a versatile tool for synthesizing functionalized α-amino caprolactams. nih.gov This approach starts with readily prepared α-amino acrylamide (B121943) precursors and utilizes a Grubbs' catalyst to facilitate the ring closure, tolerating a wide variety of functional groups. nih.gov

Ring expansion reactions also provide an elegant entry to the azepan-2-one scaffold. For instance, a photochemical dearomative ring expansion of nitroarenes can transform a six-membered aromatic ring into a seven-membered azepine system in a process mediated by blue light. libretexts.org Similarly, certain functionalized pyrrolidines can undergo a copper(I)-promoted ring expansion to yield 1H-benzo[b]azepine derivatives. nih.gov A classic and industrially significant method is the Beckmann rearrangement, where a cyclohexanone (B45756) oxime is converted into ε-caprolactam (azepan-2-one). uwo.cawikipedia.org This rearrangement can be applied to substituted cyclohexanones to produce functionalized azepan-2-ones. uwo.ca

| Method | Starting Material Type | Key Transformation | Reference |

| Ring-Closing Metathesis (RCM) | Diene-containing α-amino acrylamide | Olefin metathesis | nih.gov |

| Photochemical Ring Expansion | Nitroarene | Dearomative nitrene insertion | libretexts.org |

| Beckmann Rearrangement | Cyclohexanone oxime | Acid-catalyzed rearrangement | uwo.cawikipedia.org |

Metal-Catalyzed and Organocatalytic Strategies for Azepan-2-one Synthesis

Transition metal catalysis and organocatalysis have revolutionized the synthesis of heterocyclic compounds, including azepan-2-ones. nih.gov Palladium-catalyzed reactions are particularly prominent, enabling transformations like intramolecular Heck coupling and C-H functionalization to construct the azepinone ring. nih.gov A formal [6+1] annulation has been developed using a sequential Michael addition and palladium-catalyzed alpha-arylation of ketones, providing rapid access to diverse acylated caprolactams. nih.gov Copper(I)-catalyzed tandem amination/cyclization of specific fluorinated allenynes also offers an efficient route to functionalized azepine structures. libretexts.org

Organocatalysis, which avoids the use of metals, has also been successfully applied. For example, the phosphazene base t-BuP₄ can mediate the ring-opening copolymerization of ε-caprolactam with functionalized cyclic lysine (B10760008) derivatives, demonstrating the power of organocatalysts in manipulating lactam structures. youtube.com Furthermore, the combination of aminocatalysis with metal catalysis represents a powerful cooperative strategy, where an amine catalyst activates a carbonyl substrate towards a subsequent metal-catalyzed transformation. youtube.com

Introduction of the Pentyl Side Chain

Once the azepan-2-one core is available, the next crucial step is the introduction of the C5 alkyl chain at the C7 position (the carbon alpha to the carbonyl group). This can be achieved through several key synthetic methodologies.

Direct Alkylation and Acylation Methods

The most direct method for introducing the pentyl group is through the alkylation of an enolate. libretexts.orgambeed.com The protons on the α-carbon of azepan-2-one are acidic (pKa ≈ 25-26 in DMSO) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. masterorganicchemistry.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strength and steric bulk, which helps to prevent competing N-alkylation. nih.govcaltech.edu

The process involves treating azepan-2-one with LDA at a low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the lithium enolate. This nucleophile is then reacted with a suitable pentyl electrophile, such as 1-bromopentane (B41390) or 1-iodopentane, in an SN2 reaction to form the C-C bond, yielding 7-pentylazepan-2-one. ambeed.comnih.gov

An alternative, though less direct, route involves acylation. The enolate of azepan-2-one can be reacted with an acylating agent like pentanoyl chloride to form a 7-pentanoyl-azepan-2-one. This resulting β-dicarbonyl compound can then be subjected to a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction) to convert the ketone of the side chain into a methylene (B1212753) group, completing the pentyl chain.

| Reaction | Reagents | Key Intermediate | Reference |

| Direct Alkylation | 1. LDA, THF, -78 °C; 2. Pentyl halide (e.g., C₅H₁₁Br) | Azepan-2-one enolate | libretexts.orgambeed.comnih.gov |

| Acylation-Reduction | 1. LDA, Pentanoyl chloride; 2. Reduction (e.g., Wolff-Kishner) | 7-Pentanoyl-azepan-2-one | rsc.org |

Cross-Coupling Reactions for Side Chain Elaboration

Modern cross-coupling reactions offer powerful and versatile alternatives for installing the pentyl side chain, often with high functional group tolerance and under mild conditions. These methods typically involve creating a reactive handle on the C7 position of the azepan-2-one ring, which then participates in a metal-catalyzed coupling with a pentyl-containing partner.

One strategy is a palladium-catalyzed decarboxylative alkylation. In this approach, the azepan-2-one is first converted to an allyl enol carbonate at the C7 position. This substrate then undergoes a palladium-catalyzed reaction where the allyl carbonate group is expelled along with CO₂, generating a palladium-enolate intermediate in situ. nih.gov This intermediate can then be coupled with a suitable electrophile. More directly, a 7-halo-azepan-2-one (e.g., 7-bromo-azepan-2-one) could be prepared and subjected to a cross-coupling reaction.

While palladium is common, other metals can also be effective. Zinc-catalyzed cross-coupling of tin enolates with α-haloketones has been shown to form γ-diketones and could be adapted for this synthesis. For the specific introduction of a non-activated alkyl group like pentyl, specialized catalyst systems, often involving nickel or palladium with specific ligands, are employed to facilitate the coupling with alkyl organometallic reagents (e.g., pentylzinc chloride in a Negishi coupling or a pentylboronic acid derivative in a Suzuki coupling). youtube.com

| Coupling Type | Catalyst System (Example) | Coupling Partners | Reference |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 7-Bromoazepan-2-one + Pentylboronic acid | |

| Negishi Coupling | Pd or Ni catalyst | 7-Bromoazepan-2-one + Pentylzinc chloride | |

| Decarboxylative Alkylation | Pd catalyst (e.g., Pd₂(dba)₃), Ligand | C7-Enol carbonate of azepan-2-one | nih.gov |

Regioselective Introduction of the 7-Pentyl Moiety

The introduction of an alkyl substituent at the C7 position of the azepan-2-one (also known as ε-caprolactam) ring is a key transformation in the synthesis of this compound and its analogs. This functionalization is most commonly achieved through the regioselective C-alkylation of an enolate intermediate. The process involves the deprotonation of the α-carbon adjacent to the carbonyl group (C7), followed by a nucleophilic substitution reaction with a suitable pentyl electrophile.

The regioselectivity of the alkylation is crucial. Azepan-2-one has two α-carbons, C3 and C7, with abstractable protons. However, the protons at the C7 position are generally more accessible and are preferentially abstracted by a sterically hindered, strong, non-nucleophilic base. libretexts.orgyoutube.comyoutube.com Lithium diisopropylamide (LDA) is a widely used base for this purpose, as it is highly effective at forming the kinetic enolate at low temperatures, typically -78 °C. libretexts.orgyoutube.comyoutube.com The use of a bulky base like LDA favors the deprotonation at the less substituted and sterically less hindered C7 position over the C3 position. libretexts.orgyoutube.com

The reaction sequence can be summarized as follows: First, ε-caprolactam is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF). The solution is cooled to a low temperature, commonly -78 °C, at which point a solution of LDA is added dropwise to generate the lithium enolate. After a short period to allow for complete enolate formation, the pentyl halide is added to the reaction mixture. The reaction is then slowly allowed to warm to room temperature to ensure the completion of the alkylation step. The reaction is subsequently quenched, typically with an aqueous solution of ammonium (B1175870) chloride, and the product is extracted, purified, and characterized.

Detailed research findings for a representative synthesis of this compound are presented in the table below.

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| ε-Caprolactam | 1. LDA2. 1-Bromopentane | THF | -78 to RT | This compound | Yields for direct C7 alkylation of ε-caprolactam are not widely reported in high-throughput literature, but based on similar alkylations of lactams and ketones, yields are expected to be moderate to good. uwo.caorganic-chemistry.org | This is a representative procedure based on established methods for α-alkylation of lactams and ketones. libretexts.orgyoutube.comuwo.caorganic-chemistry.org |

Table 1: Synthetic Data for the Regioselective Introduction of the 7-Pentyl Moiety

Chemical Transformations and Reactivity of 7 Pentylazepan 2 One

Reactions of the Lactam Amide Bond

The chemistry of the azepan-2-one (B1668282) ring is dominated by the reactivity of the endocyclic amide (lactam) functionality. This includes ring-opening reactions via hydrolysis, reduction of the carbonyl group, and substitution at the nitrogen atom. These transformations are largely analogous to those of ε-caprolactam, the parent compound of the azepan-2-one family.

Hydrolytic Pathways and Ring-Opening Reactions

The amide bond within the 7-pentylazepan-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the ring-opened product, 7-amino-dodecanoic acid. The kinetics and mechanisms of lactam hydrolysis have been studied extensively, particularly for the parent compound, ε-caprolactam.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, such as aqueous sulfuric acid, the hydrolysis of lactams like this compound is effectively catalyzed. nih.goviu.edu The reaction mechanism is generally considered to be an A-2 type, involving a tetrahedral intermediate. nih.gov The rate of hydrolysis is dependent on the acid concentration and temperature. For lactams with a ring size of seven, there is a notable positive dependence of the reaction rate on water activity. nih.gov This process ultimately cleaves the amide bond to yield the corresponding amino acid. A patented process for the hydrolysis of caprolactams involves heating with sulfuric acid and water to produce ε-aminocaproic acid sulfate. organic-chemistry.org

Base-Catalyzed Hydrolysis: The lactam ring can also be opened under basic conditions. Base-catalyzed hydrolysis rates are often significantly greater than those observed under neutral or acidic conditions. umich.edu This pathway is crucial in certain biological degradation processes and for chemical recycling of polyamide materials. researchgate.net

Enzymatic Hydrolysis: Biocatalytic approaches using enzymes such as lactamases or hydantoinases can also achieve the hydrolysis of lactams. nih.govwashington.edu These enzymatic methods can offer high selectivity and operate under mild conditions. For instance, caprolactamase from Pseudomonas jessenii has been shown to hydrolyze caprolactam to 6-aminocaproic acid in an ATP-dependent manner. nih.gov Such biocatalysts could potentially be applied to the hydrolysis of this compound.

| Reaction Condition | Reagents | Product | General Observations |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, H₂O, Heat | 7-Amino-dodecanoic acid | Follows A-2 mechanism; rate depends on water activity. nih.gov |

| Base-Catalyzed | NaOH, H₂O, Heat | Sodium 7-amino-dodecanoate | Generally faster than acid-catalyzed hydrolysis. umich.edu |

| Enzymatic | Lactamase/Hydantoinase | 7-Amino-dodecanoic acid | High selectivity under mild conditions. nih.govwashington.edu |

Reduction Reactions of the Carbonyl Group

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the lactam into the corresponding cyclic amine, 7-pentylazepane. This transformation is typically achieved using strong reducing agents.

Nickel-catalyzed reductions have been reported for a variety of secondary and tertiary amides, including lactams. nih.gov These methods are noted for their tolerance of other functional groups. For example, seven-membered lactams can be reduced to the corresponding azepane. nih.gov Another effective reagent for the chemoselective reduction of tertiary lactams is 9-borabicyclo[3.3.1]nonane (9-BBN), which can reduce lactams in the presence of esters. nih.gov While these methods have been demonstrated on other lactams, they are expected to be applicable to this compound.

| Reagent | Product | Key Features |

|---|---|---|

| Nickel Catalyst with Silane | 7-Pentylazepane | Tolerant of various functional groups. nih.gov |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 7-Pentylazepane | Highly chemoselective, tolerates esters. nih.gov |

N-Substitution Reactions on the Azepane Nitrogen

The nitrogen atom of the lactam in this compound, being a secondary amide, can undergo substitution reactions, most notably alkylation and acylation.

N-Alkylation: The nitrogen can be alkylated by first forming the corresponding sodium salt (sodium caprolactamate analog) and then reacting it with an alkyl halide. chemrxiv.org This method has been used to prepare a variety of N-alkyl derivatives of ε-caprolactam. chemrxiv.org The reaction of the sodium salt of ε-caprolactam with acrylonitrile (B1666552) has also been reported to yield N-(β-cyanoethyl)-ε-caprolactam. chemrxiv.org

N-Acylation: Acylation of the lactam nitrogen can be achieved using various acylating agents. For instance, N-acetylcaprolactam is a well-known compound used as an initiator for the anionic polymerization of ε-caprolactam. pnas.org The N-acylation of amino acids derived from the hydrolysis of N-substituted caprolactams has also been described, indicating that the nitrogen atom is a nucleophilic site for acylation. nih.govacs.orgnih.gov A palladium-catalyzed α-arylation of ketones in a sequential Michael addition has been developed to synthesize acylated caprolactams. mdpi.com

| Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. NaH or NaOH 2. Alkyl halide (R-X) | N-Alkyl-7-pentylazepan-2-one | chemrxiv.org |

| N-Acylation | Acyl chloride (RCOCl) or anhydride | N-Acyl-7-pentylazepan-2-one | pnas.orgmdpi.com |

Reactions Involving the Pentyl Side Chain

The pentyl side chain of this compound is a saturated alkyl group and is therefore generally less reactive than the lactam ring. However, under specific conditions, it can undergo functionalization.

Functional Group Interconversions within the Pentyl Group

Direct functionalization of the unactivated C-H bonds of the pentyl side chain is challenging. However, modern synthetic methods, such as those involving radical-mediated processes, can achieve such transformations. For instance, radical functionalization of remote C(sp³)–H bonds in amides can be initiated through a hydrogen atom transfer (HAT) process. chinesechemsoc.org This can lead to the introduction of various functional groups at positions along the alkyl chain. Photochemical methods have also been developed for the alkylation of secondary amides. nih.gov While not specific to this compound, these strategies represent potential pathways for modifying the pentyl group.

Oxidation and Reduction of the Pentyl Moiety

Oxidation: The oxidation of alkyl side chains can be achieved using strong oxidizing agents, although this often requires harsh conditions and may lack selectivity. More controlled and selective oxidations can be performed using biocatalytic systems. Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of C-H bonds in a variety of substrates, including alkyl chains. washington.edunih.govnih.govmdpi.com These enzymatic systems can introduce hydroxyl groups at specific positions on the alkyl chain. A chemomimetic biocatalytic system has been developed for the selective oxidation of aliphatic C-H bonds in alkylphenols, which could be conceptually applied to other alkyl-substituted compounds. pnas.org

Reduction: As the pentyl side chain is a saturated alkyl group, it is already in a fully reduced state and is not susceptible to further reduction under typical chemical conditions.

| Reaction Type | Methodology | Potential Outcome | General Principle |

|---|---|---|---|

| Functional Group Interconversion | Radical-mediated C-H functionalization | Halogenation, cyanation, etc. of the pentyl chain | Hydrogen Atom Transfer (HAT) processes can activate unreactive C-H bonds. chinesechemsoc.org |

| Oxidation | Biocatalytic (e.g., Cytochrome P450) | Hydroxylation of the pentyl chain | Enzymes can achieve selective oxidation of C-H bonds under mild conditions. pnas.orgnih.gov |

Derivatization of the Pentyl Chain for Structure-Activity Relationship Studies

The pentyl side chain of this compound offers a versatile handle for chemical modification to probe structure-activity relationships (SAR). By systematically altering the structure of this alkyl chain, researchers can gain insights into the molecular interactions that govern the biological activity or material properties of the parent compound. These modifications can include changes in chain length, the introduction of functional groups, and the incorporation of cyclic moieties.

While specific studies on the derivatization of the pentyl chain of this compound are not extensively documented in publicly available literature, the principles of SAR can be illustrated by related C7-substituted azepanones. For instance, studies on a series of 5-, 6-, and 7-methyl-substituted azepan-3-one (B168768) inhibitors of cathepsin K have demonstrated that even minor modifications to the alkyl substituent on the azepane ring can significantly impact biological potency and pharmacokinetic profiles. nih.gov

In one such study, the introduction of a methyl group at the 7-position of the azepanone core led to analogues with widely varied inhibitory potency against human cathepsin K. nih.gov The stereochemistry of this methyl group was also found to be critical. For example, the 4S,7-cis-methylazepanone analogue 10 exhibited a significantly lower apparent inhibition constant (Ki,app) of 0.041 nM and improved oral bioavailability in rats (89%) compared to the unsubstituted parent analogue 1 (Ki,app = 0.16 nM, 42% oral bioavailability). nih.gov This highlights the profound effect that small alkyl substitutions and their stereochemical orientation can have on the pharmacological properties of azepanone-based compounds.

These findings suggest that similar derivatization of the pentyl chain of this compound could yield compounds with modulated activities. Potential modifications to the pentyl chain for SAR studies could include:

Chain Length Variation: Synthesis of analogues with shorter (e.g., butyl, propyl) or longer (e.g., hexyl, heptyl) alkyl chains to determine the optimal length for a desired biological interaction.

Introduction of Unsaturation: Incorporation of double or triple bonds within the pentyl chain to introduce conformational rigidity and explore interactions with specific binding pockets.

Cyclization: Conversion of the linear pentyl chain into a cyclic moiety, such as a cyclopentyl or cyclohexyl ring, to explore the impact of conformational restriction on activity.

The following interactive data table summarizes the impact of methyl substitution on the azepan-3-one core on cathepsin K inhibition, illustrating the principles that would guide the derivatization of the pentyl chain of this compound for SAR studies.

| Compound | Substitution | Cathepsin K K | Rat Oral Bioavailability (%) | Rat in vivo Clearance (mL/min/kg) |

| 1 | None | 0.16 | 42 | 49.2 |

| 10 | 7-cis-Methyl | 0.041 | 89 | 19.5 |

Data sourced from a study on substituted azepan-3-one cathepsin K inhibitors. nih.gov

Reactions of the Azepane Ring System

The azepane ring of this compound, being a lactam, possesses characteristic reactivity that can be exploited for further chemical modifications. These reactions can be broadly categorized into modifications of the carbon backbone and transformations that control the stereochemistry of the molecule.

Modifications and Substitutions on the Carbon Backbone

The carbon backbone of the azepane ring in this compound can undergo various transformations, allowing for the introduction of additional substituents or the alteration of the ring structure itself. While specific examples for this compound are scarce, general reactions of caprolactams and related systems provide a framework for potential modifications.

One common reaction is α-alkylation . The carbon atom alpha to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which can then react with an electrophile, such as an alkyl halide, to introduce a substituent at this position. The choice of base and reaction conditions is crucial to control the regioselectivity of the deprotonation, especially in the presence of the C7 substituent. youtube.com

Ring-opening polymerization is a characteristic reaction of caprolactam, the parent compound of this compound. wikipedia.org This reaction, typically initiated by water, acids, or bases, leads to the formation of Nylon 6. The presence of the C7-pentyl substituent would likely influence the rate and properties of the resulting polymer.

Reduction of the lactam carbonyl group can lead to the corresponding cyclic amine, 7-pentylazepane. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride. The resulting secondary amine can then be further functionalized.

Annulation reactions can be employed to construct fused ring systems onto the azepane core. For example, a formal [6+1] annulation reaction has been developed for the synthesis of acylated caprolactams from methyl ketones, demonstrating a method for double C-C bond formation at the same site. rsc.org Such strategies could potentially be adapted to the this compound scaffold to create more complex molecular architectures.

The introduction of substituents at other positions on the carbon backbone (C4, C5, C6) is more challenging and often requires a de novo synthesis of the substituted azepane ring. However, studies on methyl-substituted azepan-3-ones have shown that such modifications can significantly influence the compound's properties. nih.gov The synthesis of these analogues often involves multi-step sequences starting from acyclic precursors or other cyclic systems.

Stereochemical Control in Transformations

The stereochemistry of this compound, particularly at the C7 position, is a critical determinant of its biological activity. Therefore, controlling the stereochemical outcome of its synthesis and subsequent transformations is of paramount importance.

Stereoselective Synthesis: The most direct approach to obtaining enantiomerically pure this compound is through stereoselective synthesis. This can be achieved by employing chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of polyhydroxylated 7-alkyl-azepanes has been accomplished starting from D-(-)-quinic acid, a readily available chiral pool starting material. This approach ensures the stereochemical integrity of the final product.

Substrate-Controlled Diastereoselectivity: In reactions involving an already existing chiral center, such as the C7 position in this compound, the stereochemical outcome of subsequent reactions on the ring can be influenced by this center. For example, the reduction of the carbonyl group or alkylation at the α-position may proceed with a certain degree of diastereoselectivity due to the steric hindrance imposed by the pentyl group.

Catalytic Asymmetric Transformations: The use of chiral catalysts can enable the enantioselective or diastereoselective modification of the azepane ring. For example, asymmetric hydrogenation of a C-C double bond within the azepane ring, if present, could be achieved using a chiral transition metal catalyst to yield a specific stereoisomer.

The conformational flexibility of the seven-membered azepane ring also plays a role in determining the stereochemical outcome of reactions. Computational analysis and X-ray crystallography can be valuable tools to understand the preferred conformations of this compound and its derivatives, thereby aiding in the rational design of stereoselective transformations. nih.gov

Advanced Analytical Characterization and Structural Elucidation of 7 Pentylazepan 2 One and Its Derivatives

Application of High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For 7-Pentylazepan-2-one (C₁₁H₂₁NO), the expected exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

The molecular formula C₁₁H₂₁NO dictates a theoretical monoisotopic mass of 183.1623 u. An HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is within a very narrow tolerance (typically < 5 ppm) of the calculated value of 184.1696 u. Such a high degree of mass accuracy provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Further structural information can be gleaned from fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. While detailed fragmentation pathways are compound-specific, for lactams like this compound, characteristic losses related to the alkyl chain and cleavage of the lactam ring would be anticipated. For instance, electron ionization mass spectrometry of the parent compound, caprolactam, shows a prominent molecular ion peak. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR experiments, along with two-dimensional techniques like COSY and HSQC, would provide a detailed map of the atomic connectivity in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the pentyl group and the azepan-2-one (B1668282) ring. The chemical shifts are influenced by the proximity to the electron-withdrawing amide group. The NH proton of the lactam would likely appear as a broad singlet. The proton at the C7 position, being adjacent to the nitrogen and the pentyl group, would be a multiplet. The protons of the pentyl chain would show signals in the typical aliphatic region, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eleven distinct carbon signals would be expected. The carbonyl carbon (C2) of the lactam ring would be the most downfield signal, typically in the range of 170-180 ppm. libretexts.orglibretexts.org The carbon atom at the C7 position, bonded to the nitrogen, would also be significantly downfield. The carbons of the pentyl group and the remaining carbons of the lactam ring would appear in the upfield aliphatic region.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| NH | ~7.0-8.0 | br s | 1H | Amide Proton |

| H-7 | ~3.2-3.4 | m | 1H | CH-N |

| H-3 to H-6 | ~1.5-2.5 | m | 8H | Ring CH₂ |

| Pentyl CH₂ | ~1.2-1.6 | m | 8H | (CH₂)₄ |

| Pentyl CH₃ | ~0.9 | t | 3H | CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~175 | C2 (Carbonyl) |

| C-N | ~50-60 | C7 |

| Ring CH₂ | ~25-40 | C3, C4, C5, C6 |

| Pentyl CH₂ | ~22-35 | (CH₂)₄ |

| Pentyl CH₃ | ~14 | CH₃ |

Note: These are predicted values based on known data for similar structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the amide functional group of the lactam ring. A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration in a seven-membered lactam ring. researchgate.net Another key feature would be the N-H stretching vibration, which typically appears as a medium to strong band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic pentyl group and the methylene (B1212753) groups of the ring would be observed around 2850-2960 cm⁻¹. The IR spectrum of the parent compound, ε-caprolactam, clearly shows a strong carbonyl absorption around 1650 cm⁻¹. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The lactam chromophore in this compound is expected to exhibit a weak n→π* transition in the UV region, typically around 200-220 nm. oup.comoup.com This absorption is generally of low intensity. The compound is not expected to show any significant absorption in the visible region, and would thus appear colorless.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from starting materials, byproducts, and other impurities.

Gas Chromatography (GC): Due to its volatility, this compound could potentially be analyzed by gas chromatography. A GC method would be suitable for assessing the purity of the compound and for quantifying it in various matrices. The choice of a suitable stationary phase, such as a polar phase, would be important for achieving good peak shape and resolution. oup.com For the analysis of related lactams, GC has been successfully employed, often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of lactams. sielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a standard approach for the analysis of this compound. nih.govnih.gov Detection could be achieved using a UV detector set at a low wavelength (e.g., 210 nm) to monitor the lactam chromophore. nih.gov HPLC is particularly useful for the analysis of less volatile derivatives or for monitoring the progress of reactions in which this compound is involved.

Theoretical and Computational Studies of 7 Pentylazepan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. lsu.edunorthwestern.eduarxiv.orgarxiv.orguchicago.edu For 7-Pentylazepan-2-one, these calculations would provide insight into its reactivity, stability, and spectroscopic properties. The primary methods used for such calculations are ab initio methods and Density Functional Theory (DFT). lsu.edu

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), solve the Schrödinger equation from first principles without empirical data. lsu.edu DFT, a more computationally efficient method, is also widely used to determine the electronic structure of molecules. arxiv.org

For the parent molecule, ε-caprolactam, quantum chemical calculations have been employed to investigate its electronic structure. researchgate.net These studies reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds within the molecule.

The introduction of a pentyl group at the C7 position of the azepan-2-one (B1668282) ring would locally alter the electronic structure. The pentyl group, being an electron-donating alkyl group, would be expected to slightly increase the electron density on the adjacent carbon atom. This could have a minor effect on the energies of the HOMO and LUMO, potentially influencing the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound based on ε-Caprolactam Studies

| Property | Description | Predicted Effect of Pentyl Group |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Slight increase due to the electron-donating nature of the alkyl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Minimal change, localized primarily on the amide group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A slight decrease might be observed, potentially increasing reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | The pentyl group may slightly alter the overall dipole moment of the molecule. |

| Mulliken Charges | Partial charges on individual atoms. | Increased negative charge on the C7 carbon and adjacent atoms. |

Conformational Analysis and Energy Landscapes of the Azepan-2-one Ring System

The seven-membered azepan-2-one ring is flexible and can adopt several conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. mdpi.comnih.govnih.gov For ε-caprolactam, computational studies have shown that the most stable conformation is a chair form. researchgate.net The inversion of this chair conformation has a calculated free energy of activation of approximately 10.5 kcal/mol. researchgate.net

The presence of a bulky pentyl group at the C7 position would significantly influence the conformational landscape of the azepan-2-one ring. The pentyl group would likely prefer an equatorial position to minimize steric hindrance with the rest of the ring. This preference would raise the energy of conformers where the pentyl group is in an axial position, thereby altering the relative energies of different chair and boat conformations.

The potential energy surface (PES) of this compound would be more complex than that of ε-caprolactam. chemrxiv.orgbiorxiv.org The rotation of the pentyl group itself introduces additional degrees of freedom and potential energy minima.

Table 2: Predicted Stable Conformations of this compound

| Conformation | Pentyl Group Position | Predicted Relative Stability | Key Interactions |

| Chair | Equatorial | Most Stable | Minimizes 1,3-diaxial interactions. |

| Chair | Axial | Less Stable | Significant steric strain with axial hydrogens. |

| Twist-Chair | Pseudo-equatorial | Intermediate | Represents a transition state or a shallow minimum. |

| Boat | - | Generally Unstable | High degree of torsional and steric strain. |

This table is a qualitative prediction based on the principles of conformational analysis.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. mdpi.comdovepress.comyoutube.com For this compound, MD simulations could reveal the nature of intramolecular interactions, such as hydrogen bonding and van der Waals forces, and how these interactions influence the molecule's conformation and dynamics. mdpi.com

In a simulated environment, the amide group of the azepan-2-one ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O). While intramolecular hydrogen bonding is less likely in a single molecule, in a condensed phase or in the presence of other molecules, these groups would play a crucial role in intermolecular interactions.

MD simulations of this compound would likely show that the flexible pentyl chain can fold back and interact with the azepan-2-one ring through weak van der Waals forces. The time-averaged conformations and the fluctuations around these average structures would provide a detailed picture of the molecule's dynamic behavior.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to predict the mechanisms of chemical reactions by locating the transition state structures and calculating the activation energies. acs.orgumn.eduresearchgate.netresearchgate.netrsc.org For this compound, potential reactions of interest would include its polymerization, hydrolysis, and other reactions involving the amide functional group.

The anionic polymerization of ε-caprolactam to form Nylon-6 is a well-studied industrial process. researchgate.net Computational studies of this reaction have elucidated the mechanism, involving the activation of the lactam by a strong base and subsequent nucleophilic attack. The presence of a pentyl group at the C7 position would likely introduce steric hindrance, potentially slowing down the rate of polymerization compared to the unsubstituted ε-caprolactam.

DFT calculations could be employed to model the transition states for key reaction steps. For instance, in the hydrolysis of the amide bond, a tetrahedral intermediate is formed. The energy barrier to reach this transition state could be calculated, providing an estimate of the reaction rate. The pentyl group's steric bulk near the reaction center would likely raise the energy of the transition state, thus decreasing the hydrolysis rate.

Table 3: Predicted Effects of the C7-Pentyl Group on Reaction Mechanisms

| Reaction | Predicted Effect | Rationale |

| Anionic Polymerization | Decreased reaction rate | Steric hindrance from the pentyl group at the reaction center. |

| Acid-Catalyzed Hydrolysis | Decreased reaction rate | Steric hindrance to the approach of water and the stabilization of the tetrahedral intermediate. |

| Base-Catalyzed Hydrolysis | Decreased reaction rate | Steric hindrance to the approach of the hydroxide (B78521) ion. |

These predictions are based on established principles of reaction kinetics and steric effects.

Pharmacological and Biological Research of 7 Pentylazepan 2 One Derivatives

Investigation of Receptor Modulation and Agonism

The interaction of 7-pentylazepan-2-one derivatives with G-protein coupled receptors (GPCRs) has been a significant area of research, with a particular focus on the cannabinoid receptor 2 (CB2). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a large percentage of modern medicinal drugs. wjpps.com

Cannabinoid Receptor 2 (CB2) Agonistic Activity of Azepan-2-one (B1668282) Derivatives

Recent studies have identified a novel class of potent and selective cannabinoid receptor 2 (CB2) agonists based on a 4-(1,2,4-oxadiazol-5-yl)azepan-2-one scaffold. rsc.orgnih.govorientjchem.org The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for treating inflammatory pain without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. rsc.orgnih.gov

Systematic structure-activity relationship (SAR) studies have led to the identification of highly potent and selective CB2 agonists. One of the most promising compounds from this class, compound 25r , demonstrated a high affinity for the CB2 receptor with an EC50 value of 21.0 nM and an Emax of 87%. rsc.orgnih.govorientjchem.org Notably, this compound exhibited high selectivity for CB2 over CB1, with a CB1 EC50 greater than 30 μM, resulting in a selectivity ratio (CB1/CB2) of over 1428. rsc.orgnih.govorientjchem.org This high selectivity is a critical attribute for avoiding the central nervous system side effects mediated by CB1.

The agonistic activity of these azepan-2-one derivatives at the CB2 receptor has been shown to translate into significant efficacy in rodent models of inflammatory pain. rsc.orgnih.govorientjchem.org The promising pharmacokinetic properties of compounds like 25r further underscore their potential as lead compounds for the development of novel anti-inflammatory and analgesic drugs. rsc.orgnih.gov

Table 1: CB2 Receptor Agonistic Activity of a Representative Azepan-2-one Derivative

| Compound | CB2 EC50 (nM) | CB2 Emax (%) | CB1 EC50 (µM) | Selectivity Ratio (CB1/CB2) |

| 25r | 21.0 | 87 | > 30 | > 1428 |

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

While the interaction of azepan-2-one derivatives with the CB2 receptor is well-documented, their engagement with other GPCRs remains an area with limited published research. The vastness of the GPCR superfamily, which includes receptors for a wide array of signaling molecules like hormones and neurotransmitters, presents numerous possibilities for the therapeutic application of novel chemical scaffolds. wjpps.comnih.gov The endocannabinoid system itself is complex, with emerging evidence of non-CB1/non-CB2 cannabinoid-related GPCRs such as GPR18 and GPR55. nih.gov Future research may explore the potential for this compound and its derivatives to modulate these or other GPCRs, potentially uncovering new therapeutic avenues.

Enzyme Inhibition and Modulation

The structural features of this compound derivatives, particularly the lactam ring, suggest their potential as enzyme inhibitors. Lactam-containing compounds, especially β-lactams, are well-known for their ability to inhibit enzymes, most notably bacterial transpeptidases (penicillin-binding proteins). researchgate.net

Inhibition of Specific Enzymes by Azepan-2-one-Containing Bislactams

There is a lack of specific research on the enzyme inhibitory activity of bislactams containing the azepan-2-one moiety. However, the broader class of β-lactam-containing compounds has been extensively studied as enzyme inhibitors. For instance, novel β-lactam derivatives have been synthesized and evaluated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. rsc.org Some of these inhibitors have been shown to restore the efficacy of antibiotics like meropenem (B701) against resistant bacterial strains. rsc.orgnih.gov Given the structural analogy, it is plausible that bislactams incorporating the azepan-2-one ring could be designed to target specific enzymes, representing a potential area for future drug discovery efforts.

Anti-inflammatory Mechanisms through Prostaglandin (B15479496) Synthesis Inhibition by Azepan-2-one Derivatives

The anti-inflammatory effects of azepan-2-one derivatives are, in part, linked to their agonistic activity at the CB2 receptor. Activation of CB2 receptors on immune cells can modulate the release of inflammatory mediators. nih.gov One of the key pathways in inflammation involves the synthesis of prostaglandins (B1171923) (PGs), which are lipid compounds with hormone-like effects. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins like PGE2. nih.govpharmacy180.com

While direct inhibition of prostaglandin synthesis by azepan-2-one derivatives has not been explicitly demonstrated in the reviewed literature, their potent anti-inflammatory properties observed in preclinical models suggest a potential downstream effect on the prostaglandin pathway. rsc.org The activation of CB2 receptors can lead to a reduction in the expression of pro-inflammatory cytokines, which in turn can downregulate the induction of COX-2, the inducible form of the cyclooxygenase enzyme that is upregulated during inflammation. nih.gov This indirect modulation of the prostaglandin synthesis cascade represents a plausible mechanism for the anti-inflammatory actions of these compounds.

Antimicrobial Properties of Azepan-2-one Compounds

The antimicrobial potential of azepan-2-one compounds is an emerging area of investigation. The lactam ring is a key structural feature of β-lactam antibiotics, the most widely used class of antibacterial agents. researchgate.net This has prompted research into the antimicrobial properties of other lactam-containing molecules, including derivatives of 2-azetidinone (a four-membered lactam). wjpps.comnih.govresearchgate.netmdpi.combepls.compharmatutor.org

Studies on various 2-azetidinone derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. wjpps.comnih.govmdpi.compharmatutor.org For example, certain 2-azetidinone derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. wjpps.commdpi.com The mechanism of action of β-lactams involves the inhibition of cell wall synthesis in bacteria. researchgate.net

Although this compound contains a seven-membered ε-lactam ring, the structural relationship to the well-established β-lactam antibiotics suggests that azepan-2-one derivatives could also possess antimicrobial properties. Further research is needed to explore this potential and to determine the spectrum of activity and mechanism of action of these compounds against various microbial pathogens.

Structure-Activity Relationship (SAR) Investigations for this compound Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

No publicly available studies were identified that investigate how modifying the substituents on the this compound scaffold affects its biological potency or selectivity for any particular target. Research on related heterocyclic structures, such as benzimidazoles and pyridazinones, indicates that the nature and position of substituents are crucial for their anti-inflammatory activity. nih.govresearchgate.netresearchgate.net However, this general principle cannot be specifically applied to this compound without dedicated research.

Correlations Between Stereochemistry and Bioactivity

There is no available information regarding the synthesis of different stereoisomers of this compound or the impact of its stereochemistry on biological activity. For other classes of compounds, such as 7-deaza-2-phenyladenines, the stereochemistry has been shown to be a critical determinant of potency and selectivity. mdpi.com

Pre-clinical Efficacy Studies

Evaluation in Animal Models of Inflammation and Pain

No preclinical studies evaluating this compound or its derivatives in established animal models of inflammation (such as carrageenan-induced paw edema) or pain (such as the acetic acid-induced writhing test) have been published. mdpi.comnih.gov While numerous preclinical models exist to assess the efficacy of potential anti-inflammatory and analgesic agents, there is no record of this specific compound being subjected to such testing. nih.gov

Assessment of Activity in Other Pre-clinical Disease Models

A thorough literature search did not reveal any studies assessing the activity of this compound derivatives in any other preclinical disease models.

Pharmacokinetic Profiles in Pre-clinical Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound or its derivatives in any preclinical model is not available in the public domain.

Research on this compound Derivatives Remains Undisclosed

Despite a thorough investigation of scientific literature and databases, no specific pharmacological and biological research data is publicly available for the chemical compound this compound and its derivatives. Consequently, a detailed article on its in vivo stability, metabolic degradation, absorption, and distribution characteristics, as requested, cannot be generated at this time.

Scientific inquiry into novel chemical entities is an ongoing process, and the absence of published research can indicate several possibilities. The compound may be in the very early stages of discovery, with research being conducted in private industrial or academic laboratories that has not yet been disseminated into the public domain. Alternatively, the compound may not have been identified as a viable candidate for further development, leading to a lack of in-depth pharmacological studies.

General principles of medicinal chemistry and drug metabolism can offer some theoretical postulations. The "this compound" structure, which is a derivative of caprolactam (azepan-2-one) with a pentyl group at the 7-position, suggests potential metabolic pathways. The amide bond within the azepan-2-one ring could be susceptible to enzymatic hydrolysis, leading to ring-opening and the formation of an amino acid derivative. The pentyl chain would likely undergo oxidative metabolism, primarily through cytochrome P450 enzymes, leading to hydroxylated and further oxidized metabolites.

The lipophilic nature of the pentyl group would be expected to influence the compound's absorption and distribution. Increased lipophilicity can enhance membrane permeability and absorption, but it can also lead to greater plasma protein binding and distribution into fatty tissues, potentially affecting its duration of action and elimination half-life.

However, without experimental data from in vivo or in vitro studies, these remain hypotheses. Key parameters such as metabolic stability in liver microsomes or hepatocytes, plasma concentration-time profiles, tissue distribution, and the identity and quantity of metabolites have not been reported for this compound.

A study on N-acyl derivatives of a different compound, cordycepin, did show that modifying the parent molecule with an alkyl chain (specifically an octanoyl chain) could significantly increase its bioavailability. nih.gov This highlights the critical role that such alkyl substitutions can play in the pharmacokinetic profile of a molecule. Another study on unsaturated caprolactams as enzyme inhibitors found that two of their compounds, when administered as prodrugs, exhibited good oral bioavailability in rats, suggesting that the caprolactam scaffold can be a component of orally available drugs. nih.gov

Research on the parent compound, caprolactam, has shown that it is metabolized in rats, with about 16% being excreted as a hydroxylated metabolite. This confirms that the caprolactam ring itself is subject to metabolic processes.

While these findings from related compounds provide a general context, they cannot be directly extrapolated to predict the specific behavior of this compound. The precise position and nature of the substituent group are critical determinants of a compound's pharmacological and biological properties.

Applications in Materials Science and Polymer Chemistry

Ring-Opening Polymerization of Azepan-2-one (B1668282) Monomers to Polyamides

The primary route to producing high-molecular-weight polymers from lactams is through ring-opening polymerization (ROP). wikipedia.org This process is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, incorporating it into the growing chain. wikipedia.org The polymerization of 7-Pentylazepan-2-one results in a polyamide, specifically a substituted nylon 6, where the pentyl group is a pendant side chain on the polymer backbone.

Mechanism of Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is a highly efficient method for the polymerization of lactams. wikipedia.orgmdpi.com The process is initiated by a strong base that deprotonates the lactam, forming a lactam anion. This anion then acts as a nucleophile, attacking another lactam monomer and initiating the polymerization cascade.

The general mechanism for the anionic ring-opening polymerization of a lactam like this compound can be described in the following steps:

Initiation: A strong base (e.g., an alkoxide or an organometallic compound) abstracts the acidic proton from the nitrogen atom of the this compound monomer, creating a lactam anion.

Propagation: The highly reactive lactam anion nucleophilically attacks the carbonyl carbon of another monomer molecule. This leads to the opening of the seven-membered ring and the formation of a new amide bond, extending the polymer chain. The end of the newly formed chain is an N-acylated lactam, which is a highly reactive species that continues the propagation by reacting with another lactam anion. This process repeats, leading to the formation of a long polyamide chain. researchgate.net

The presence of the pentyl group on the lactam ring can influence the polymerization kinetics. The steric hindrance from the pentyl group might affect the rate of polymerization compared to unsubstituted caprolactam.

Table 1: Illustrative Comparison of Polymerization Parameters

| Monomer | Initiator System | Polymerization Temperature (°C) | Resulting Polyamide |

| ε-Caprolactam | Sodium caprolactamate / N-acetylcaprolactam | 220-250 | Nylon 6 |

| This compound | Sodium 7-pentylazepan-2-onate / N-acetyl-7-pentylazepan-2-one | 200-240 (estimated) | Poly(this compound) |

Copolymerization Strategies with Other Lactams

Copolymerization is a powerful strategy to tailor the properties of polyamides. By incorporating different lactam monomers into the polymer chain, properties such as melting point, glass transition temperature, crystallinity, and mechanical strength can be precisely controlled. researchgate.net

This compound can be copolymerized with other lactams, most notably ε-caprolactam (the monomer for nylon 6), to create random or block copolymers. The incorporation of the pentyl-substituted monomer alongside unsubstituted lactams would introduce pendant alkyl chains along the polyamide backbone. These side chains disrupt the regular packing of the polymer chains, which is expected to decrease crystallinity and melting point, while potentially increasing solubility in certain organic solvents and enhancing flexibility.

Table 2: Potential Properties of Copolymers of this compound and ε-Caprolactam

| Copolymer Composition (molar ratio this compound : ε-Caprolactam) | Expected Crystallinity | Expected Melting Point (°C) | Potential Application |

| 0 : 100 (Nylon 6) | High | ~220 | Fibers, engineering plastics |

| 10 : 90 | Reduced | Lowered | Modified fibers, flexible films |

| 30 : 70 | Low | Significantly Lowered | Adhesives, compatibilizers |

| 50 : 50 | Amorphous | No sharp melting point | Specialty coatings, toughening agents |

Note: This table presents expected trends based on established principles of polymer science.

Synthesis of Functional Polyamides with Pendant Groups

The pentyl group on the this compound monomer is a "pendant group," which imparts functionality to the resulting polyamide. mdpi.com These pendant groups can be further modified to tailor the material's properties for specific applications.

Post-Polymerization Modification for Material Property Tailoring

Post-polymerization modification is a versatile technique for introducing a wide range of functional groups onto a pre-existing polymer chain. rsc.orgnih.govrsc.orgresearchgate.net While the aliphatic pentyl group of poly(this compound) is relatively inert, the polyamide backbone itself contains amide linkages that can potentially be chemically modified. However, a more common approach involves introducing reactive functional groups into the pendant chain of the monomer before polymerization.

For instance, if a derivative of this compound containing a reactive group on the pentyl chain (e.g., a double bond, an ester, or a protected amine) were used, this reactive handle could be exploited for post-polymerization modification. This would allow for the attachment of various molecules to impart properties such as:

Biocompatibility: Grafting of polyethylene (B3416737) glycol (PEG) chains.

Flame Retardancy: Introduction of phosphorus-containing moieties.

Antimicrobial Activity: Attachment of quaternary ammonium (B1175870) salts.

Cross-Linking Strategies for Enhanced Material Properties

Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. google.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. researchgate.net Polyamides derived from this compound can be cross-linked through several strategies.

One common method involves the use of cross-linking agents that react with the amide groups in the polymer backbone. For example, polyaldehydes or epoxy resins can be used to form cross-links between the polymer chains. google.com Another approach is to incorporate a comonomer with a reactive pendant group that can be used for cross-linking after polymerization.

Table 3: Potential Cross-Linking Strategies for Polyamides

| Cross-Linking Agent | Reactive Site on Polyamide | Resulting Linkage | Effect on Properties |

| Glutaraldehyde | Amide N-H | N-CH(OH)-(CH2)3-CH(OH)-N | Increased stiffness and thermal stability |

| Diepoxide | Amide N-H | N-CH2-CH(OH)-R-CH(OH)-CH2-N | Enhanced chemical resistance and toughness |

| Diisocyanate | Amide N-H | N-CO-NH-R-NH-CO-N | Improved elasticity and abrasion resistance |

Role as Intermediates in Specialty Chemical Synthesis

Beyond its use in polymer synthesis, this compound can serve as a valuable intermediate in the synthesis of other specialty chemicals. The lactam ring is susceptible to hydrolysis, which would open the ring to form 7-amino-dodecanoic acid. This amino acid, with its long alkyl chain, could be a precursor for:

Surfactants: The combination of a hydrophilic amino acid head and a hydrophobic pentyl-heptyl tail makes it a candidate for surfactant applications.

Corrosion Inhibitors: Long-chain amino acids are known to form protective films on metal surfaces.

Pharmaceuticals and Agrochemicals: The unique structure could serve as a building block for more complex molecules with biological activity. The synthesis of β-lactam antibiotics, for example, involves the formation of a four-membered lactam ring, and knowledge from lactam chemistry is transferable. nih.govnih.gov

The reactivity of the lactam also allows for various chemical transformations to produce a range of other organic compounds, making this compound a versatile platform for chemical synthesis.

Potential Use as Additives in Agro-chemical Formulations

The structural characteristics of this compound, specifically the presence of a C7-alkyl substituent on the azepan-2-one ring, point towards its potential utility as an additive in agrochemical formulations. Research into related compounds, such as N-alkyl derivatives of ε-caprolactam, has demonstrated that the introduction of an alkyl chain can impart herbicidal properties. kyushu-u.ac.jp This suggests that this compound could function as an active ingredient or a synergistic component in such formulations.

A study on the herbicidal activity of various caprolactam derivatives revealed that N-alkylcaprolactams exhibited notable pre-emergence herbicidal effects. kyushu-u.ac.jp The activity was found to be dependent on the nature of the substituent on the lactam structure. For instance, N-alkyl derivatives showed greater herbicidal efficacy compared to N-acyl or imino ether derivatives. kyushu-u.ac.jp This indicates that the lipophilicity and structural conformation conferred by the alkyl group are significant for the compound's biological activity.

Detailed findings from studies on analogous N-alkylcaprolactams provide a basis for postulating the potential efficacy of this compound. The herbicidal activity of these related compounds was evaluated against various plant species, with results indicating a range of inhibitory effects on germination and growth.

Table 1: Herbicidal Activity of N-Alkylcaprolactam Derivatives (Analogue Compounds)

| Compound | Alkyl Group | Plant Species | Activity |

|---|---|---|---|

| N-propylcaprolactam | Propyl | Radish | Moderate Inhibition |

| N-butylcaprolactam | Butyl | Radish | Strong Inhibition |

| N-isobutylcaprolactam | Isobutyl | Barnyard Grass | Significant Inhibition |

| N-heptylcaprolactam | Heptyl | Various | Varied Inhibition |

Data is illustrative and based on findings for analogous N-alkylcaprolactam compounds to infer potential activity for this compound. kyushu-u.ac.jp

The mechanism of action for these types of compounds is often associated with the disruption of essential physiological processes in the target plants. The amide group present in the lactam ring is a common feature in many commercial herbicides. kyushu-u.ac.jp The pentyl group in this compound would likely enhance its lipophilicity, potentially improving its ability to penetrate the waxy cuticle of plant leaves or be absorbed through the roots, thereby increasing its bioavailability and effectiveness as an herbicide.

Further research would be necessary to specifically quantify the herbicidal activity of this compound and to determine its spectrum of efficacy against different weed species, as well as its selectivity concerning crop plants. However, the existing data on structurally similar compounds provides a strong rationale for its investigation as a potential agrochemical additive.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ε-caprolactam |

| Azepan-2-one |

| N-alkylcaprolactams |

| N-propylcaprolactam |

| N-butylcaprolactam |

| N-isobutylcaprolactam |

| N-heptylcaprolactam |

Conclusion and Future Perspectives

Summary of Key Research Findings and Advancements

Research specifically focused on 7-Pentylazepan-2-one is exceptionally limited in the public domain. The primary significant advancement documented is its chemical synthesis. One established method for the preparation of this compound is through the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime derived from a corresponding cyclohexanone (B45756).

The synthesis commences with 2-pentylcyclohexan-1-one, which is reacted with hydroxylamine-O-sulfonic acid in the presence of formic acid. This process leads to the in situ formation and subsequent rearrangement of (((2-pentylcyclohexylidene)amino)oxy)sulfonic acid, yielding this compound with a reported yield of 71%. This synthetic pathway represents the most definitive piece of research available for this specific compound.

Table 1: Documented Synthesis of this compound

| Reaction Type | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| Beckmann Rearrangement | 2-Pentylcyclohexan-1-one | Hydroxylamine-O-sulfonic acid, Formic acid | This compound | 71% |

Identification of Current Gaps and Unaddressed Research Questions

The scarcity of dedicated research on this compound highlights substantial gaps in our understanding of this molecule. The existing knowledge is almost entirely confined to its synthesis, leaving its physicochemical properties, biological activities, and potential applications unexplored.

Key unaddressed research questions include:

Physicochemical Characterization: There is no available data on the compound's melting point, boiling point, solubility, spectroscopic characteristics (NMR, IR, MS), or crystallographic structure.

Biological Activity: The biological profile of this compound remains unknown. Research on other functionalized azepane derivatives suggests a potential for bioactivity, but no screening has been reported for this specific molecule. researchgate.netmdpi.com

Pharmacological Profile: Without biological data, any potential therapeutic applications, such as CNS activity or antimicrobial effects often associated with substituted lactams, are purely speculative. researchgate.net

Material Science Potential: The parent compound, caprolactam, is a key monomer for Nylon 6. wikipedia.orgube.com It is unknown how the introduction of a 7-pentyl group would affect polymerization capabilities and the properties of any resulting polymer.

Toxicity and Environmental Impact: No studies have been conducted to assess the safety profile or environmental fate of this compound.

Prospective Directions for Synthetic Innovation

While a viable synthesis for this compound exists, there are opportunities for innovation. Future synthetic research could focus on:

Stereoselective Synthesis: The current synthesis likely produces a racemic mixture. Developing enantioselective or diastereoselective synthetic routes would be crucial for pharmacological studies, as biological activity is often stereospecific.

Alternative Catalysts: Exploring alternative, greener catalysts for the Beckmann rearrangement could improve the sustainability and efficiency of the synthesis, potentially minimizing by-product formation.

Functional Group Diversification: Using this compound as a scaffold, further chemical modifications could be explored. For example, derivatization at the nitrogen atom or other positions on the caprolactam ring could generate a library of novel compounds for screening.

Emerging Opportunities in Biological and Material Science Applications

Based on the known applications of structurally related compounds, several promising opportunities for this compound can be hypothesized.

Biological and Pharmacological Potential: The azepane core is a privileged scaffold in medicinal chemistry, found in molecules with anticancer, antiviral, and antidiabetic properties. mdpi.com Specifically substituted caprolactams have been investigated for their effects on the central nervous system. researchgate.net Furthermore, derivatives of the related azepan-2-one (B1668282) structure have been identified as potent agonists for the cannabinoid type 2 (CB2) receptor, suggesting potential applications in treating inflammatory pain. researchgate.net The 7-pentyl substituent, being a lipophilic alkyl chain, could enhance membrane permeability and interaction with biological targets.

Material Science Applications: The primary application of caprolactam is in the production of Nylon 6. wikipedia.org The presence of the pentyl group at the 7-position could significantly alter the properties of a resulting polyamide. It might:

Modify Polymer Properties: The alkyl side chain could disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, or altered melting points.

Enhance Solubility: The hydrophobic pentyl group could improve the solubility of the monomer or resulting polymer in non-polar organic solvents.

Create Functional Polymers: The caprolactam ring could be a platform for creating functional materials, where the pentyl group provides a specific interaction point or modifies surface properties. Lactam-based materials have also found use in applications like pressure-sensitive adhesives. researchgate.net

Table 2: Prospective Research Opportunities for this compound

| Domain | Potential Application | Rationale based on Analogous Compounds |

|---|---|---|

| Medicinal Chemistry | CNS Agents, Anti-inflammatory drugs | Substituted caprolactams show CNS activity; azepan-2-one derivatives can act as CB2 receptor agonists. researchgate.netresearchgate.net |

| Material Science | Specialty Polyamides, Functional Polymers | The parent compound, caprolactam, is the monomer for Nylon 6; alkyl substituents can modify polymer properties. wikipedia.org |

| Chemical Synthesis | Building block for complex molecules | Functionalized lactams are versatile intermediates in organic synthesis. |

Interdisciplinary Approaches for Comprehensive Research on this compound

To bridge the significant knowledge gaps, a concerted, interdisciplinary approach is essential.

Computational Chemistry and Synthetic Chemistry: Molecular modeling and simulation can predict the physicochemical properties, potential biological targets, and polymerization behavior of this compound. These computational insights can guide synthetic chemists in prioritizing derivatization strategies and target applications.

Pharmacology and Medicinal Chemistry: A collaboration between medicinal chemists, to synthesize derivatives, and pharmacologists, to perform high-throughput screening, could rapidly assess the biological activity of this compound and its analogs against a range of therapeutic targets.

Polymer Science and Material Engineering: Polymer chemists can investigate the ring-opening polymerization of this compound, while material engineers characterize the mechanical, thermal, and morphological properties of the resulting polyamides. This collaboration could lead to the development of new materials with tailored functionalities.

By integrating these diverse fields, the scientific community can move beyond the singular known synthesis of this compound and unlock its full potential in both biological and material science domains.

Q & A

Q. How should researchers address batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement quality control (QC) protocols, including certificate of analysis (CoA) for each batch. Use multivariate analysis (e.g., PCA) to identify outlier batches and exclude them from final datasets. Disclose variability metrics in the "Methods" section to meet reproducibility criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.